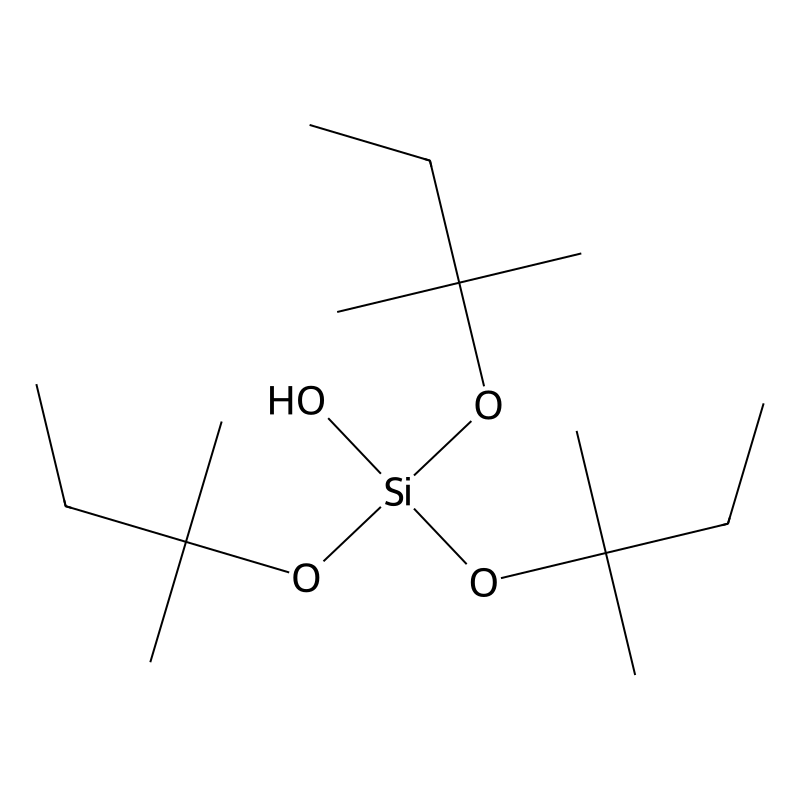Tris(tert-pentoxy)silanol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- Tris(tert-pentoxy)silanol can be used as an important intermediate in the synthesis of high polymer compounds .
Synthesis of High Polymer Compounds
Production of Resins and Coatings
Preparation of Silicone Rubber
- Tris(tert-pentoxy)silanol can react with various metal alkyl amides to act as precursors for vapor deposition metal silicates .
Precursor for Vapor Deposition Metal Silicates
Precursor for Deposition of Silica
Tris(tert-pentoxy)silanol is an organosilicon compound with the molecular formula . It features a silanol group (-Si(OH)₃) bonded to three tert-pentoxy groups, which are branched alkoxy groups derived from pentanol. This compound is notable for its role in the synthesis of silicon dioxide films through atomic layer deposition processes, where it acts as a silicon precursor.
TPOS acts as a precursor for silicon dioxide (SiO2) thin film deposition through CVD. During CVD, TPOS vapor is introduced into a chamber containing the substrate. The heated TPOS molecule decomposes, releasing tert-pentoxy alcohol and leaving behind a layer of SiO2 on the substrate surface []. The steric hindrance of the tert-pentoxy groups likely influences the decomposition rate and film growth characteristics.
- Eye Contact: Can cause irritation.
- Skin Contact: Can cause irritation.
- Inhalation: Can irritate the respiratory system.
- Flammability: Flash point: 106 °C (223 °F). May be slightly flammable.
- Environmental Hazards: May cause long-lasting harmful effects to aquatic life.
Safety Precautions:
- Handle with proper personal protective equipment (PPE) including gloves, safety glasses, and respiratory protection.
- Work in a well-ventilated area.
- Dispose of waste according to local regulations.
- Hydrolysis:
- Condensation:
These reactions are crucial in forming silicon dioxide thin films during deposition processes.
Tris(tert-pentoxy)silanol can be synthesized through several methods:
- Alkoxylation of Silanol:
- Reacting chlorosilanes with tert-pentanol under controlled conditions to form the alkoxy groups.
- Hydrolysis of Silicon Precursors:
- Starting from silanes and performing hydrolysis in the presence of tert-pentanol to yield tris(tert-pentoxy)silanol.
These methods allow for the production of high-purity tris(tert-pentoxy)silanol suitable for industrial applications.
Tris(tert-pentoxy)silanol stands out due to its unique combination of properties, making it particularly effective for specific applications in advanced materials science. Its branched structure enhances solubility and film-forming capabilities compared to its simpler analogs.
Interaction studies involving tris(tert-pentoxy)silanol focus on its behavior during deposition processes and its interaction with other materials. For example, research has shown that when combined with trimethyl-aluminum, it facilitates the growth of high-quality silicon dioxide films at low temperatures . The interactions during atomic layer deposition are crucial for optimizing film properties such as thickness and uniformity.
Several compounds share structural similarities with tris(tert-pentoxy)silanol, including:
- Tris(tert-butoxy)silanol: Similar in structure but with shorter alkyl chains, affecting volatility and reactivity.
- Trimethylsilanol: A simpler structure that lacks the branched alkyl groups, leading to different physical properties.
- Triethylsilanol: Another analog that exhibits different solubility and reactivity profiles compared to tris(tert-pentoxy)silanol.
Comparison TableCompound Structure Type Key Properties
GHS Hazard Statements
Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Other CAS
17906-35-3
General Manufacturing Information
Silicic acid (H4SiO4), tris(1,1-dimethylpropyl) ester: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.
Dates
Modify: 2023-08-15
Explore Compound Types
Get ideal chemicals from 750K+ compounds
| Compound | Structure Type | Key Properties |
GHS Hazard Statements
Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. Other CAS
17906-35-3
General Manufacturing Information
Silicic acid (H4SiO4), tris(1,1-dimethylpropyl) ester: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance. Dates
Modify: 2023-08-15
Explore Compound TypesGet ideal chemicals from 750K+ compounds
|
|---|








